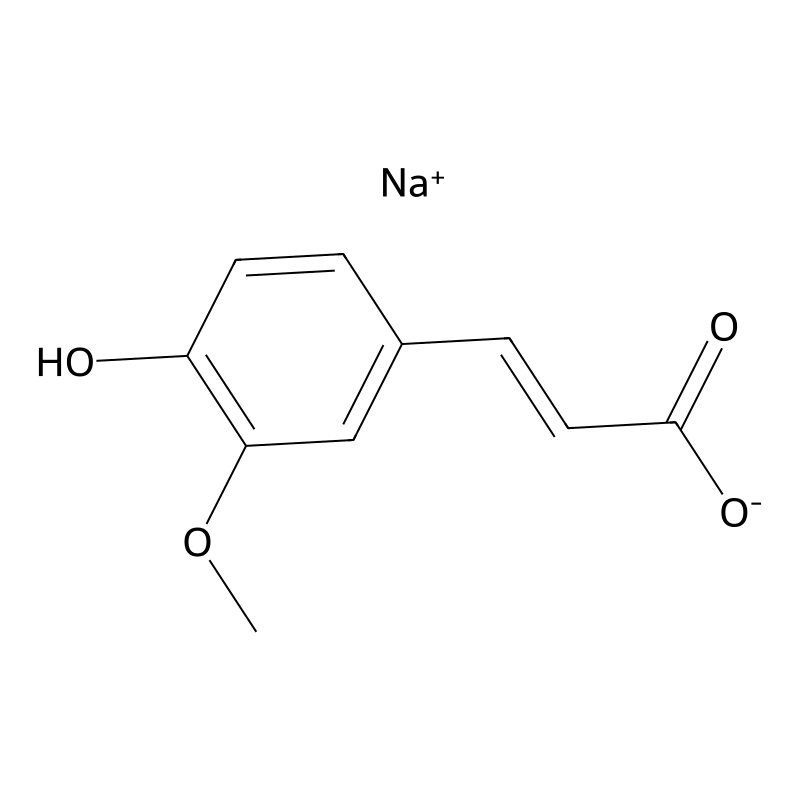

Sodium ferulate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

One of the most studied aspects of sodium ferulate is its antioxidant activity. It acts as a free radical scavenger, protecting cells from oxidative damage linked to various chronic diseases. Studies have shown its ability to reduce lipid peroxidation, a process that damages cell membranes [].

Cardiovascular Health

Sodium ferulate exhibits promising effects on cardiovascular health. Research suggests it may help prevent blood clot formation and improve blood flow []. Additionally, studies in animals indicate its potential in reducing cardiac hypertrophy, a thickening of the heart muscle associated with some cardiovascular diseases [].

Other Areas of Research

Scientific exploration continues to investigate the potential applications of sodium ferulate. Some studies suggest its anti-inflammatory properties may benefit conditions like inflammatory bowel disease []. Research is also ongoing to explore its effects on neurodegenerative diseases and cancer [].

Sodium ferulate is the sodium salt of ferulic acid, a naturally occurring phenolic compound found in various plants, particularly in grains, fruits, and vegetables. Its chemical formula is with a molar mass of approximately 216.17 g/mol. Sodium ferulate is recognized for its enhanced solubility in water compared to its parent compound, ferulic acid, making it more bioavailable and effective in various applications. It is often derived from traditional Chinese medicinal herbs such as Angelica sinensis and Ligusticum chuanxiong, where it is believed to play a role in promoting health and preventing diseases, particularly cardiovascular and cerebrovascular disorders .

The mechanism of action of sodium ferulate is still under investigation, but several potential pathways are being explored:

- Antioxidant Activity: Sodium ferulate's ability to donate hydrogen atoms to free radicals helps neutralize them and prevent oxidative damage to cells [].

- Anti-inflammatory Activity: Sodium ferulate may modulate inflammatory pathways by inhibiting the production of inflammatory mediators [].

- Anticancer Activity: Studies suggest that sodium ferulate may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation [].

More research is needed to fully understand the specific mechanisms by which sodium ferulate exerts its biological effects.

- Oxidation: Sodium ferulate can be oxidized to form reactive intermediates that may contribute to its biological activity.

- Esterification: The hydroxyl groups can react with acids to form esters, which may alter its solubility and biological activity.

- Complexation: It can form complexes with metal ions, which may enhance its antioxidant properties .

The synthesis of sodium ferulate typically involves the neutralization of ferulic acid with sodium hydroxide or sodium carbonate, resulting in the formation of the sodium salt .

Sodium ferulate exhibits a broad spectrum of biological activities:

- Antioxidant Properties: It effectively scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property has been demonstrated in various studies involving animal models .

- Anti-inflammatory Effects: Sodium ferulate has been shown to inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic effects on conditions like diabetes and neurodegenerative diseases .

- Cardioprotective Effects: Research indicates that sodium ferulate can protect cardiac tissues from damage due to oxidative stress and inflammation, particularly in diabetic models .

- Neuroprotective Effects: It has been reported to inhibit amyloid-beta-induced neurotoxicity, suggesting potential benefits in Alzheimer's disease models .

The most common method for synthesizing sodium ferulate involves:

- Dissolving sodium carbonate or sodium hydroxide in water.

- Adding ferulic acid to the solution while stirring vigorously.

- Heating the mixture until complete dissolution occurs.

- Allowing the solution to cool, leading to crystallization of sodium ferulate.

- Filtering and drying the resulting crystals at low temperatures to obtain pure sodium ferulate .

This method yields a stable product that retains the beneficial properties associated with ferulic acid while enhancing solubility.

Sodium ferulate has several applications across different fields:

- Pharmaceuticals: It is used as an active ingredient in formulations aimed at treating cardiovascular diseases, enhancing antioxidant defenses, and managing diabetes-related complications .

- Food Industry: Sodium ferulate is utilized for its antioxidant properties to improve food preservation and stability. Kraft Foods has patented its use for masking aftertastes of artificial sweeteners .

- Cosmetics: Due to its antioxidant properties, it is also incorporated into cosmetic formulations aimed at skin protection and anti-aging effects .

Interaction studies have highlighted the potential synergistic effects of sodium ferulate when combined with other compounds:

- With Antioxidants: Sodium ferulate may enhance the efficacy of other antioxidants like vitamin C or E when used together, providing a more robust defense against oxidative stress .

- With Metal Ions: Studies suggest that sodium ferulate can chelate metal ions such as iron or copper, which may contribute to its protective effects against metal-induced oxidative damage .

These interactions underscore the versatility of sodium ferulate as a functional ingredient in health-related applications.

Sodium ferulate shares similarities with several other compounds derived from phenolic acids. Here are some comparable compounds:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Ferulic Acid | Parent compound | Less soluble in water; unstable under certain conditions |

| Caffeic Acid | Hydroxycinnamic acid | Exhibits anti-inflammatory and anti-cancer properties |

| Gallic Acid | Polyphenolic compound | Strong antioxidant; used for food preservation |

| Chlorogenic Acid | Ester of caffeic acid | Known for weight loss benefits; antioxidant properties |

Sodium ferulate's uniqueness lies in its enhanced solubility and stability compared to ferulic acid, allowing for broader applications and improved bioavailability. Its specific pharmacological effects on cardiovascular health further distinguish it from other similar compounds .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index